1,3-Indandione, 2-(p-dimethylaminobenzylidene)-

Vue d'ensemble

Description

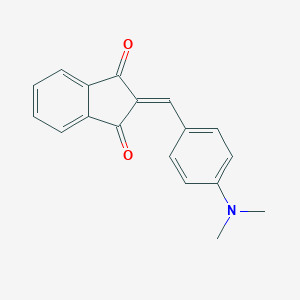

1,3-Indandione, 2-(p-dimethylaminobenzylidene)- is an organic compound that belongs to the class of indandiones. This compound is characterized by the presence of a 1,3-indandione core structure with a p-dimethylaminobenzylidene substituent. It is known for its unique chemical properties and has been studied for various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- typically involves the condensation of 1,3-indandione with p-dimethylaminobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the condensation process, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Indandione, 2-(p-dimethylaminobenzylidene)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indandione core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Applications De Recherche Scientifique

1,3-Indandione, 2-(p-dimethylaminobenzylidene)- has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its chromophoric properties.

Mécanisme D'action

The mechanism of action of 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It can also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(p-Diethylaminobenzylidene)-1,3-indandione

- Phenindione

- Indane-1,3-dione

Comparison

1,3-Indandione, 2-(p-dimethylaminobenzylidene)- is unique due to its specific substituent, which imparts distinct chemical and physical properties. Compared to similar compounds like 2-(p-Diethylaminobenzylidene)-1,3-indandione, it has different electronic and steric effects, influencing its reactivity and applications. Phenindione, another related compound, is primarily used as an anticoagulant, whereas 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- has broader applications in research and industry.

Activité Biologique

1,3-Indandione, 2-(p-dimethylaminobenzylidene)- is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

1,3-Indandione derivatives are characterized by their unique structural features that contribute to their biological activity. The specific compound under consideration contains a dimethylaminobenzylidene moiety, which enhances its electron-donating properties and overall reactivity.

Biological Activities

Research indicates that 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- exhibits several notable biological activities:

- Antioxidant Activity : This compound has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. The antioxidant properties are essential for protecting cells from damage associated with various diseases.

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. This makes it a potential candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

- Anticancer Potential : Preliminary studies suggest that 1,3-Indandione derivatives may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth.

The mechanisms underlying the biological activities of 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression.

- Interaction with Cellular Signaling Pathways : It is believed that this compound can modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Antioxidant Study : A study evaluated the antioxidant capacity of 1,3-Indandione derivatives using various assays (DPPH, ABTS). The results indicated a significant reduction in free radical levels compared to controls, affirming its potential as a natural antioxidant .

- Antimicrobial Activity : Research demonstrated that the compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations .

- Anti-inflammatory Research : In vitro studies showed that treatment with this compound reduced the production of TNF-alpha and IL-6 in activated macrophages, highlighting its anti-inflammatory capabilities .

- Cancer Cell Line Studies : In assays involving various cancer cell lines (e.g., breast and colon), the compound was found to induce apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis confirmed cell cycle arrest at the G2/M phase .

Data Table

Propriétés

IUPAC Name |

2-[[4-(dimethylamino)phenyl]methylidene]indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-19(2)13-9-7-12(8-10-13)11-16-17(20)14-5-3-4-6-15(14)18(16)21/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOQBZBVYRPMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176291 | |

| Record name | 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21889-13-4 | |

| Record name | 2-[[4-(Dimethylamino)phenyl]methylene]-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21889-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaminobenzylidene-1,3-indandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021889134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86434 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYLAMINOBENZYLIDENE-1,3-INDANDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DK9PDF575 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes 2-(4-(Dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione suitable as a potential material for organic solar cells?

A1: This compound exhibits a donor-π-bridge-acceptor structure, a characteristic feature of materials used in bulk-heterojunction solar cells [, ]. The presence of the dimethylamino group acts as an electron donor, while the indene-1,3-dione moiety functions as an electron acceptor. This "push-pull" configuration facilitates the transfer of electrons upon light absorption, a crucial process for generating electricity in solar cells.

Q2: How does the structure of 2-(4-(Dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione influence its photoelectrical properties?

A2: The planarity of the molecule plays a significant role in its light-absorbing capabilities []. Research indicates that a shorter π-bridge within the molecule results in a more planar structure. This enhanced planarity allows for better electron delocalization across the molecule, improving its light absorption and potentially leading to higher efficiency in energy conversion for solar cell applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.